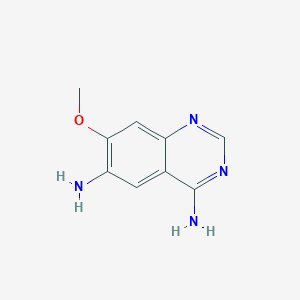

7-Méthoxyquinazoline-4,6-diamine

Vue d'ensemble

Description

7-Methoxyquinazoline-4,6-diamine is a chemical compound with the molecular formula C9H10N4O . It is a derivative of quinazoline, a nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of 7-Methoxyquinazoline-4,6-diamine and its derivatives has been reported in several studies . For instance, a series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines .Molecular Structure Analysis

Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Methoxyquinazoline-4,6-diamine include a molecular weight of 290.32 and a molecular formula of C17H14N4O . The compound is a solid at room temperature .Applications De Recherche Scientifique

Chimie médicinale

Les dérivés de la quinazoline, y compris la 7-Méthoxyquinazoline-4,6-diamine, se sont avérés être un échafaudage bioactif potentiel en chimie médicinale . Ils ont été utilisés pour explorer et découvrir de nouveaux agents thérapeutiques pour le traitement de diverses maladies .

Activité antifongique

Les composés de la quinazoline ont montré des activités antifongiques significatives . Cela fait de la this compound un candidat potentiel pour le développement de nouveaux médicaments antifongiques .

Activité anticancéreuse

Certains composés synthétisés, tels que la N4-(4-((thiazol-2-yl)méthoxy)-3-chlorophényl)-N6-(®-4,5-dihydro-4-méthyloxazol-2-yl)quinazoline-4,6-diamine, qui contiennent la partie this compound, ont montré une activité anticancéreuse remarquable .

Activité anti-inflammatoire

Les composés de la quinazoline, y compris la this compound, ont démontré des activités anti-inflammatoires . Cela suggère des applications potentielles dans le traitement des maladies inflammatoires .

Activité antibactérienne

La this compound, en tant que partie de la famille de la quinazoline, a montré des activités antibactériennes . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antibactériens .

Activité antioxydante

Il a été rapporté que les composés de la quinazoline présentent des activités antioxydantes . Cela suggère que la this compound pourrait être utilisée dans le développement de nouveaux médicaments antioxydants .

Safety and Hazards

The safety data sheet for a similar compound, N4-(3-Ethynylphenyl)-7-methoxyquinazoline-4,6-diamine, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Quinazoline derivatives have drawn immense attention due to their significant biological activities. They show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant, and other activities . Therefore, the future direction could involve designing and synthesizing more quinazoline derivatives for various therapeutic applications .

Mécanisme D'action

Target of Action

7-Methoxyquinazoline-4,6-diamine is a derivative of quinazoline, a class of compounds known for their significant biological activities Quinazoline derivatives have been reported to exhibit a broad range of medicinal activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant effects .

Mode of Action

It’s known that quinazoline derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some quinazoline derivatives have shown strong EGFR inhibitory activity, which can lead to cell cycle arrest .

Biochemical Pathways

Given the broad range of biological activities exhibited by quinazoline derivatives, it’s likely that this compound affects multiple pathways, leading to downstream effects .

Pharmacokinetics

One source suggests that similar compounds have moderate in vivo pharmacokinetic properties .

Result of Action

Some quinazoline derivatives have been reported to exhibit potent antiproliferative activity against various human cancer cell lines .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can influence the action of many compounds .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 7-Methoxyquinazoline-4,6-diamine are not fully understood due to the limited availability of research data. It is known that this compound is a member of the class of quinazolines . Quinazolines have been associated with a wide range of biological activities, including interactions with various enzymes, proteins, and other biomolecules .

Cellular Effects

The cellular effects of 7-Methoxyquinazoline-4,6-diamine are currently not well-documented. Quinazoline derivatives have been reported to exhibit antiproliferative activities against human cancer cell lines

Molecular Mechanism

The molecular mechanism of action of 7-Methoxyquinazoline-4,6-diamine is not yet fully understood. Quinazoline derivatives have been reported to interact with various biomolecules, potentially influencing enzyme activity and gene expression

Propriétés

IUPAC Name |

7-methoxyquinazoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-14-8-3-7-5(2-6(8)10)9(11)13-4-12-7/h2-4H,10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRSTHFYIIEOEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2405584.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2405587.png)

![1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride](/img/structure/B2405589.png)

![methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2405593.png)

![4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2405595.png)

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2405597.png)